Chemical structure and properties of 8-Methylimidazo[1,2-c]pyrimidine
Chemical structure and properties of 8-Methylimidazo[1,2-c]pyrimidine
This technical guide provides a comprehensive analysis of 8-Methylimidazo[1,2-c]pyrimidine , a fused heterocyclic scaffold with significant utility in medicinal chemistry, particularly in kinase inhibition and nucleoside analog development.[1]
Executive Summary
8-Methylimidazo[1,2-c]pyrimidine is a bicyclic heteroaromatic compound characterized by the fusion of an imidazole ring with a pyrimidine ring across the [1,2] and [c] positions. Distinct from its more common isomer, imidazo[1,2-a]pyrimidine, this scaffold serves as a critical pharmacophore in drug discovery, functioning as a bioisostere for purines and indoles.[1] Its derivatives are actively explored as inhibitors of Syk family kinases , PIM-1 kinases , and as fluorescent probes for DNA methylation analysis.[1]
Chemical Structure & Nomenclature
Structural Identity[1][2][3]
-
IUPAC Name: 8-Methylimidazo[1,2-c]pyrimidine[]
-
CAS Number: 2386614-39-5 (as 7-chloro derivative ref); 274-78-2 (parent scaffold)
-
Molecular Formula:
-
Molecular Weight: 133.15 g/mol [3]
Numbering and Topology
The numbering of the imidazo[1,2-c]pyrimidine system is non-trivial due to the bridgehead nitrogen.[1] The standard IUPAC numbering assigns the bridgehead nitrogen as position 1 (or implicitly determines it via the fusion bond).[1][3] In this system, the 8-methyl substituent is located on the pyrimidine ring, adjacent to the bridgehead, typically derived from the 6-position of the pyrimidine precursor.[1]
Electronic Properties:
-
Aromaticity: Fully aromatic planar system (10
-electrons).[3] -
Basicity: The nitrogen at position 1 (bridgehead) is quaternary in resonance forms, but the non-bridgehead nitrogen (N6 or similar depending on tautomer) provides a basic site for protonation, typically with a pKa
4.5–5.5.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Tautomerism: While the core is fixed, oxo-derivatives (e.g., 5,7-diones) exhibit significant lactam-lactim tautomerism.[1]
Figure 1: Retrosynthetic logic identifying the pyrimidine precursor for the 8-methyl derivative.
Physicochemical Profiling
The introduction of the methyl group at position 8 significantly alters the physicochemical landscape compared to the unsubstituted parent.[1][3]
| Property | Value (Predicted/Exp) | Impact on Drug Design |
| LogP | 1.1 – 1.6 | The methyl group increases lipophilicity by ~0.5 log units, improving membrane permeability compared to the parent scaffold (LogP ~0.6). |
| TPSA | ~30 Ų | Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential.[3] |
| H-Bond Donors | 0 | Lack of donors reduces non-specific binding; acts strictly as an H-bond acceptor.[1][3] |
| H-Bond Acceptors | 2 | N-acceptors are available for hinge-binding in kinase active sites.[1][3] |
| Solubility | Moderate | Planar stacking may limit aqueous solubility; salts (HCl, mesylate) are recommended.[1][3] |
Synthetic Protocols
The most robust synthesis of 8-methylimidazo[1,2-c]pyrimidine involves the condensation of 4-amino-6-methylpyrimidine with chloroacetaldehyde . This reaction exploits the nucleophilicity of the ring nitrogen and the exocyclic amine.[1][3]
Protocol: Cyclocondensation
Reagents: 4-Amino-6-methylpyrimidine, Chloroacetaldehyde (50% aq.), Ethanol/Water, NaHCO₃.[1]
-
Reactant Preparation: Dissolve 4-amino-6-methylpyrimidine (1.0 eq) in ethanol.
-
Alkylation: Add chloroacetaldehyde (1.2 eq) dropwise at room temperature. The reaction initially alkylates the ring nitrogen (N3 of pyrimidine), forming a quaternary intermediate.[1][3]
-
Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. The exocyclic amine attacks the carbonyl carbon of the aldehyde moiety, closing the imidazole ring.[1][3]
-
Workup: Neutralize with solid NaHCO₃ to precipitate the free base. Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.[1]
-
Purification: Recrystallization from ethyl acetate/hexane or silica gel chromatography (MeOH/DCM gradient).
Mechanism of Action: The reaction proceeds via a Hantzsch-type synthesis mechanism, forming the bridgehead nitrogen and establishing the aromatic imidazole ring.[1]
Figure 2: Step-wise synthetic pathway from pyrimidine precursor to fused scaffold.
Medicinal Chemistry & Biological Applications[1][2][3][5]
Kinase Inhibition (Syk & PIM-1)
The imidazo[1,2-c]pyrimidine scaffold is a privileged structure for kinase inhibition.
-
Binding Mode: The N1 and N-acceptors in the pyrimidine ring often mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain.[1]
-
8-Methyl Effect: The methyl group at position 8 provides a steric handle .[1][3] It can:
-
Syk Inhibition: Derivatives of this scaffold have shown potent oral activity against Spleen Tyrosine Kinase (Syk), a target for autoimmune diseases (rheumatoid arthritis) and allergic responses.[1]
DNA Methylation Analysis
While the 8-methyl derivative is a stable drug scaffold, the reaction of chloroacetaldehyde with 5-methylcytosine (in DNA) generates a fluorescent etheno-derivative structurally related to the imidazo[1,2-c]pyrimidine core.
-
Relevance: This reaction is the basis for chemical methods to detect DNA methylation.[1][3] The formation of the fluorescent etheno-bridge is specific to unpaired cytosines, but 5-methylcytosine reacts slower than cytosine, allowing for differential detection.[1]
Safety & Handling
-
Hazards: As a nitrogen-containing heterocycle, treat as potentially harmful if swallowed (H302) and irritating to eyes/skin (H315/H319).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires desiccated storage.[1][3]
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1][3]
References
-
PubChem. Imidazo[1,2-c]pyrimidine | C6H5N3.[1][3] National Library of Medicine.[1][3] Available at: [Link]
-
Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Jansa, P., et al. (2014). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery.[1][3] RSC Medicinal Chemistry.[1][3] Available at: [Link]
- Kochetkov, N. K., et al.Reaction of chloroacetaldehyde with cytosine derivatives. (Foundational chemistry for etheno-bridge synthesis).
